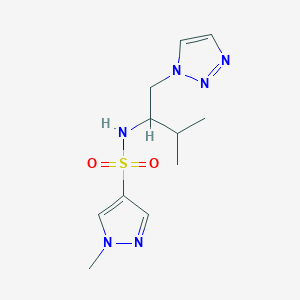

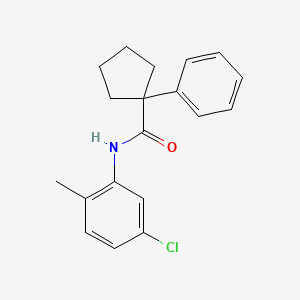

N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclopentanecarboxylic acid or its derivative with a compound containing the 5-chloro-2-methylphenyl group. The exact synthesis pathway would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentane ring, a phenyl ring, and a 5-chloro-2-methylphenyl group. The presence of the carboxamide group would introduce polarity to the molecule, and the chlorine atom would also contribute to the overall dipole moment of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, especially at positions activated by the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carboxamide) and nonpolar (cyclopentane and phenyl rings) regions would give it unique solubility properties. The compound is likely to have a relatively high boiling point due to the presence of the polar carboxamide group .Mechanism of Action

Target of Action

The primary target of N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, Enoyl- [acyl-carrier-protein] reductase [NADH], by binding to the active site of the enzyme

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the activity of Enoyl- [acyl-carrier-protein] reductase [NADH] . This inhibition disrupts the production of essential fatty acids, affecting the growth and survival of Mycobacterium tuberculosis .

Result of Action

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] disrupts the fatty acid synthesis pathway, potentially leading to the death of Mycobacterium tuberculosis

Safety and Hazards

As with any chemical compound, handling “N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide” would require appropriate safety measures. The compound could potentially be irritating to the skin, eyes, or respiratory tract. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, if it exhibits desirable biological activity. Further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c1-14-9-10-16(20)13-17(14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUUVROVNIJCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)

![2-chloro-N-{[4-(3,4-dichlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide](/img/structure/B2904074.png)

![N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B2904080.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2904090.png)

![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)